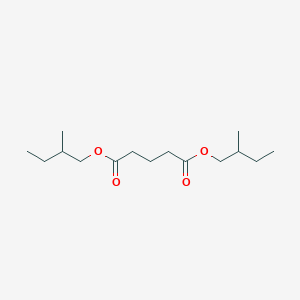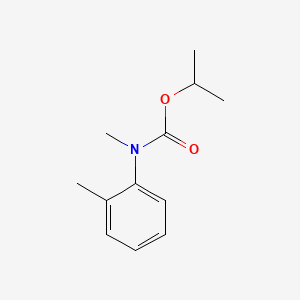
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is an organic compound with the molecular formula C12H17NO2 It is a derivative of carbamic acid and is characterized by the presence of a methyl group, an o-tolyl group, and an isopropyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester typically involves the reaction of N-methyl-o-toluidine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbamates or amides.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(p-tolyl)carbamic acid isopropyl ester
- N-Methyl-N-(m-tolyl)carbamic acid isopropyl ester
- N-Methyl-N-(o-tolyl)carbamic acid ethyl ester
Uniqueness
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the o-tolyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73623-09-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
propan-2-yl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)13(4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
Clé InChI |
BSCWAMNSHQSUGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)

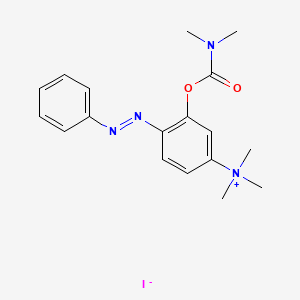
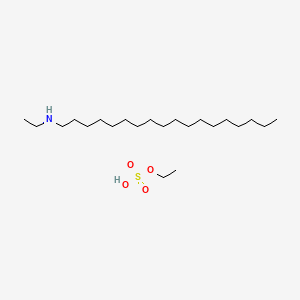
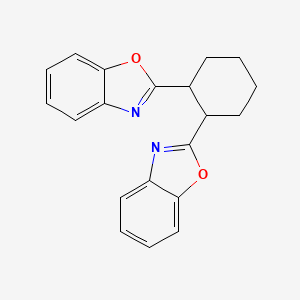
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
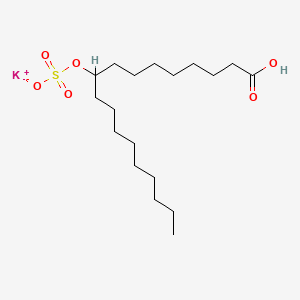
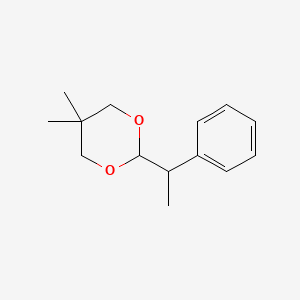
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)


